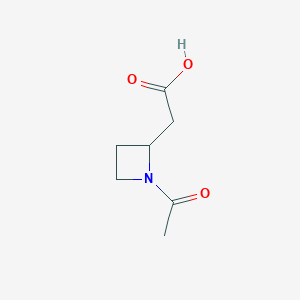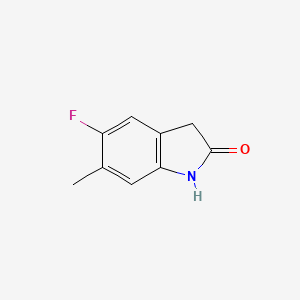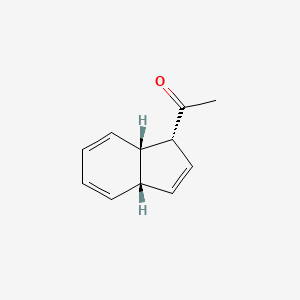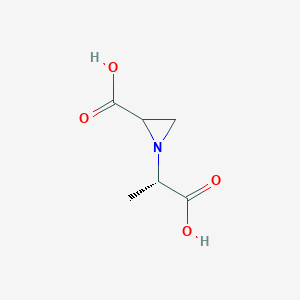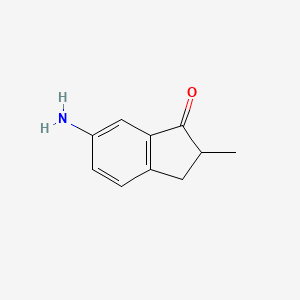
Methyl 3-(aminomethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(アミノメチル)ピコリン酸メチルは、分子式がC8H10N2O2の有機化合物です。ピコリン酸の誘導体であり、カルボキシル基がメチル基でエステル化され、ピリジン環の3位にアミノメチル基が結合しています。
2. 製法
合成経路と反応条件: 3-(アミノメチル)ピコリン酸メチルは、いくつかの方法で合成できます。一般的なアプローチの1つは、ピコリン酸をホルムアルデヒドとアンモニアと反応させ、続いてメタノールでエステル化する反応です。反応条件は通常次のとおりです。
温度: 穏やかな加熱(約60〜80°C)
触媒: 硫酸または塩酸などの酸性触媒
溶媒: メタノールまたはその他のアルコール
工業的生産方法: 工業的な設定では、3-(アミノメチル)ピコリン酸メチルの生産には、品質と収率の一貫性を確保するために連続フローリアクターが使用されることがあります。 反応パラメータを正確に制御するための自動システムの使用は、生産プロセスを最適化するのに一般的です .
反応の種類:
酸化: 3-(アミノメチル)ピコリン酸メチルは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化反応を起こすことができ、対応するカルボン酸またはアルデヒドを生成します。
還元: 還元反応では、水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用して、ニトロ基をアミン基に変換できます。
置換: この化合物は求核置換反応に関与することができます。この反応では、適切な条件下で、アミノメチル基を他の求核剤で置換することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素
還元剤: 水素化リチウムアルミニウム、触媒を用いた水素ガス
溶媒: 水、メタノール、エタノール
主な生成物:
酸化生成物: カルボン酸、アルデヒド
還元生成物: アミン
置換生成物: 使用される求核剤に応じて、さまざまな置換誘導体が生成されます.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions typically involve:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Methanol or other alcohols
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Solvents: Water, methanol, ethanol
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(アミノメチル)ピコリン酸メチルは、科学研究においてさまざまな用途があります。
医薬品化学: 神経疾患や炎症性疾患を標的とする医薬品化合物の合成における中間体として使用されます。
材料科学: 特定の電気的および光学的特性を持つ新規材料を作成する可能性について調査されています。
生物学的研究: 生物活性分子の合成のための構成ブロックとして役立ち、酵素の相互作用と代謝経路の研究を支援します。
工業的用途: 農薬や特殊化学品の生産に使用されます.
作用機序
3-(アミノメチル)ピコリン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。アミノメチル基は、活性部位と水素結合や静電相互作用を形成し、標的分子の活性を変化させる可能性があります。 この相互作用は、さまざまな生化学的経路を調節し、必要な治療効果や工業効果をもたらす可能性があります .
類似化合物:
- 6-(アミノメチル)ピコリン酸メチル
- 2-(アミノメチル)ピコリン酸メチル
- 4-(アミノメチル)ピコリン酸メチル
比較: 3-(アミノメチル)ピコリン酸メチルは、ピリジン環におけるアミノメチル基の位置が独特です。この位置の違いは、化合物の反応性と他の分子との相互作用に大きな影響を与える可能性があります。 たとえば、6-(アミノメチル)ピコリン酸メチルは、3位置換体と比較して、異なる電子特性と立体効果を示す可能性があり、それらの化学的挙動と用途に違いが生じます .
類似化合物との比較
- Methyl 6-(aminomethyl)picolinate
- Methyl 2-(aminomethyl)picolinate
- Methyl 4-(aminomethyl)picolinate
Comparison: Methyl 3-(aminomethyl)picolinate is unique due to the position of the aminomethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, methyl 6-(aminomethyl)picolinate may exhibit different electronic properties and steric effects compared to its 3-substituted counterpart, leading to variations in their chemical behavior and applications .
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3 |
InChIキー |
RXDAIZBHOROSTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
